N-(2-cyanophenyl)-4,4,4-trifluoro-N-methyl-3-pyrazol-1-ylbutanamide
Description
N-(2-cyanophenyl)-4,4,4-trifluoro-N-methyl-3-pyrazol-1-ylbutanamide is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a trifluoromethyl group, a pyrazole ring, and a cyanophenyl group, which contribute to its distinct chemical properties and reactivity.
Properties
IUPAC Name |
N-(2-cyanophenyl)-4,4,4-trifluoro-N-methyl-3-pyrazol-1-ylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N4O/c1-21(12-6-3-2-5-11(12)10-19)14(23)9-13(15(16,17)18)22-8-4-7-20-22/h2-8,13H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMFEBDSDXKIFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1C#N)C(=O)CC(C(F)(F)F)N2C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanophenyl)-4,4,4-trifluoro-N-methyl-3-pyrazol-1-ylbutanamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-cyanophenylamine with trifluoroacetic anhydride to introduce the trifluoromethyl group. This intermediate is then reacted with N-methylpyrazole under specific conditions to form the final product. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods aim to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-quality compounds .
Chemical Reactions Analysis
Types of Reactions
N-(2-cyanophenyl)-4,4,4-trifluoro-N-methyl-3-pyrazol-1-ylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure optimal reactivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Scientific Research Applications
N-(2-cyanophenyl)-4,4,4-trifluoro-N-methyl-3-pyrazol-1-ylbutanamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and protein binding.
Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Mechanism of Action
The mechanism of action of N-(2-cyanophenyl)-4,4,4-trifluoro-N-methyl-3-pyrazol-1-ylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to target proteins, modulating their activity and influencing various cellular pathways. This mechanism is particularly relevant in the context of its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-cyanophenyl)-4,4,4-trifluoro-N-methyl-3-pyrazol-1-ylbutanamide include:
N-(2-cyanophenyl)-N-methyl-3-pyrazol-1-ylbutanamide: Lacks the trifluoromethyl group, resulting in different chemical properties.
N-(2-cyanophenyl)-4,4,4-trifluoro-3-pyrazol-1-ylbutanamide: Lacks the N-methyl group, affecting its reactivity and biological activity.
Uniqueness
The presence of both the trifluoromethyl and N-methyl groups in this compound makes it unique. These groups contribute to its enhanced lipophilicity, stability, and reactivity, distinguishing it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
